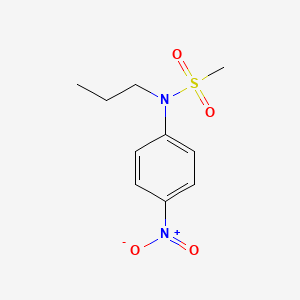

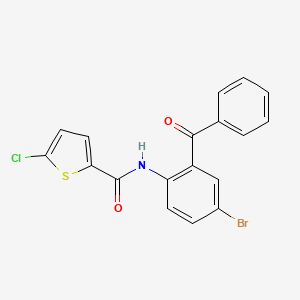

![molecular formula C19H17N5O B2727421 6-(4-Methoxyphenyl)-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine CAS No. 685109-46-0](/img/structure/B2727421.png)

6-(4-Methoxyphenyl)-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-(4-Methoxyphenyl)-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine” belongs to a class of compounds known as pyrazolopyrimidines . Pyrazolopyrimidines form the central core of a variety of more complex chemical compounds including some pharmaceuticals . One isomer of pyrazolopyrimidines, known as pyrazolo [1,5- a ]pyrimidine, is the basis for a class of sedative and anxiolytic drugs .

Synthesis Analysis

The synthesis of pyrazolopyrimidines involves a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds are synthesized in an overall yield of 67–93% by some variations of protocols previously reported .Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . Suitable functional groups can be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization strategies .Chemical Reactions Analysis

The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . Suitable functional groups can be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization strategies .Physical And Chemical Properties Analysis

Pyrazolopyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The quantum yield of these compounds can reach approximately 60–85% .科学的研究の応用

- This compound induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated caspase 9 (an initiator enzyme of the apoptotic cascade), and reduced the expression of proliferating cell nuclear antigen (PCNA). Its multifaceted action combines antiproliferative effects with cell death induction .

- 7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine stands out as a potent pH indicator. It enables both fluorescence intensity-based and ratiometric pH sensing. Researchers have explored its fluorescence properties, making it a valuable tool for pH-sensitive applications .

- A family of pyrazolo[1,5-a]pyrimidines (PPs), including this compound, has been identified for optical applications. PPs offer several advantages, such as simpler and greener synthetic methodologies compared to other fluorophores (e.g., BODIPYs). Additionally, their photophysical properties are tunable, making them promising candidates for various optical sensing and imaging applications .

Antiproliferative Activity in Cancer Cells

Fluorescent pH Indicator

Optical Applications

作用機序

Pyrimidine derivatives have been found to have anticancer activity . They are part of an electron-rich nitrogen-containing heterocycle. Synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

将来の方向性

特性

IUPAC Name |

6-(4-methoxyphenyl)-5-methyl-3-pyridin-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-12-17(13-6-8-14(25-2)9-7-13)18(20)24-19(23-12)15(11-22-24)16-5-3-4-10-21-16/h3-11H,20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTUMSBUJWZLMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1C3=CC=C(C=C3)OC)N)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methoxyphenyl)-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[[2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl]methyl]propanamide](/img/structure/B2727339.png)

![N-(4-ethylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2727343.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2727345.png)

![3-phenyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2727349.png)

![N1-(3-hydroxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2727352.png)

![Allyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2727353.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]thiophene-3-carboxamide](/img/structure/B2727358.png)